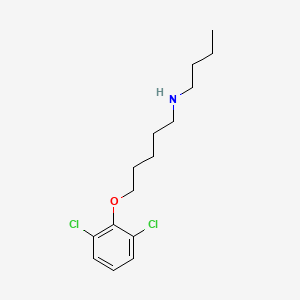![molecular formula C17H15Cl2NO B5057525 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5057525.png)
1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one, also known as DDAO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDAO is a fluorescent dye that is commonly used in biological and biochemical studies to detect and measure the concentration of reactive oxygen species (ROS) in cells and tissues.
作用機序
The mechanism of action of 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one involves its oxidation by ROS, which results in the formation of a highly fluorescent product. The fluorescence intensity of 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one is directly proportional to the concentration of ROS, making it an excellent tool for measuring ROS levels in cells and tissues. 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one is also highly specific to ROS and does not react with other reactive molecules, making it a reliable tool for detecting and measuring ROS.
Biochemical and Physiological Effects
1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable tool for scientific research. 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one does not interfere with cellular metabolism or signaling pathways, and its fluorescence does not affect cellular function.
実験室実験の利点と制限
The advantages of using 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one in lab experiments include its high sensitivity and specificity to ROS, its low toxicity, and its cost-effectiveness. However, 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one has some limitations, including its limited stability in aqueous solutions, its susceptibility to photobleaching, and its potential interference with other fluorescent dyes.
将来の方向性
There are several future directions for the use of 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one in scientific research. One potential application is in the development of new therapies for diseases associated with oxidative stress. 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one could be used to monitor the efficacy of these therapies by measuring changes in ROS levels in cells and tissues. Another potential application is in the development of new fluorescent probes for other reactive molecules, such as reactive nitrogen species. Overall, the unique properties of 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one make it a valuable tool for scientific research, with many potential applications in the future.
合成法
The synthesis of 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one involves the reaction of 2,4-dichloroacetophenone with 2,6-dimethylaniline in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one. The synthesis of 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one is relatively simple and cost-effective, making it a popular choice for research studies.
科学的研究の応用
1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one is widely used in scientific research as a fluorescent probe to detect and measure the concentration of ROS in cells and tissues. ROS are highly reactive molecules that play a crucial role in cellular signaling and homeostasis. However, excessive ROS production can lead to oxidative stress, which is associated with various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one is highly sensitive to ROS and emits a fluorescent signal upon oxidation, making it an ideal tool for monitoring ROS levels in cells and tissues.
特性
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2,6-dimethylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-11-4-3-5-12(2)17(11)20-9-8-16(21)14-7-6-13(18)10-15(14)19/h3-10,20H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOCTLHAMASMHX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057447.png)
![1-tert-butyl-2-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5057462.png)
![2-(3-fluoro-4-methylphenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5057468.png)
![1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5057475.png)
![4-({[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5057482.png)
![3-(ethylthio)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5057497.png)
![N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5057503.png)
![6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5057506.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057511.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5057528.png)
![1-(4-chlorobenzyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5057535.png)
